6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde
Overview
Description
6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde typically involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The reaction conditions are mild, making it a convenient approach for synthesizing this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of optimized procedures for the direct access to 1H-indazole-3-carboxaldehyde derivatives . These methods are likely to be scalable for industrial applications, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of bioactive compounds .
Scientific Research Applications
6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active sites of kinases, preventing their activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 5-Fluoro-1H-indole-2-carboxylate
- 4-Amino-1H-indazole-3-carboxaldehyde
Comparison: 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced selectivity and potency as a kinase inhibitor .
Properties
IUPAC Name |
6-amino-4-fluoro-2H-indazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCRHMZZGACISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250382 | |
Record name | 6-Amino-4-fluoro-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-65-6 | |
Record name | 6-Amino-4-fluoro-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-4-fluoro-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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